1-Isopropoxy-1h-indole-5,6-diol
Description
1-Isopropoxy-1H-indole-5,6-diol is a substituted indole derivative characterized by an isopropoxy group at position 1 and hydroxyl groups at positions 5 and 5. Its structure combines the aromatic indole core with polar diol and ether functionalities, making it a candidate for diverse applications in pharmaceuticals, agrochemicals, or materials science. For example, indole derivatives with substituted alkoxy groups (e.g., azidoethoxy in ) are often intermediates in drug synthesis , while diol-containing compounds (e.g., oxysterols in ) are known for modulating signaling pathways .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-propan-2-yloxyindole-5,6-diol |
InChI |
InChI=1S/C11H13NO3/c1-7(2)15-12-4-3-8-5-10(13)11(14)6-9(8)12/h3-7,13-14H,1-2H3 |
InChI Key |
ZILRDPNSMKVUQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)ON1C=CC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxy-1h-indole-5,6-diol typically involves the introduction of the isopropoxy group and hydroxyl groups onto the indole scaffold. One common method is the reaction of 1H-indole with isopropyl alcohol in the presence of a strong acid catalyst to form the isopropoxy derivative. Subsequent hydroxylation at the 5 and 6 positions can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxy-1h-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-Isopropoxy-1h-indole-5,6-diol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Isopropoxy-1h-indole-5,6-diol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Indole Derivatives with Alkoxy and Hydroxy Substituents
- 6-(2-Azidoethoxy)-1H-indole ():
- Structure : Features an azidoethoxy group at position 6 instead of isopropoxy.
- Applications : Used in click chemistry for pharmaceutical synthesis (e.g., azide-alkyne cycloaddition).
- Reactivity : The azide group enables rapid conjugation, whereas the isopropoxy group in 1-Isopropoxy-1H-indole-5,6-diol may enhance lipophilicity .
- Indole with 2,6-Dimethyl-3,7-octadiene-2,6-diol ():
Diol-Containing Non-Indole Compounds
Heterocyclic Compounds with Diol or Ether Groups
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The isopropoxy and diol groups in this compound offer a balance of hydrophobicity and hydrogen-bonding capacity, distinct from azido () or aliphatic diol () analogs.
Biological vs. Industrial Utility : While indole-diol derivatives (e.g., ) show ecological roles, steroidal diols () dominate therapeutic or industrial applications.
Synthetic Challenges : The substitution pattern at positions 1, 5, and 6 may require regioselective synthesis methods, akin to the azide substitution in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
